molecular formula C10H12ClNO2 B13019056 Methyl 5-chloro-2-(dimethylamino)benzoate CAS No. 521064-80-2

Methyl 5-chloro-2-(dimethylamino)benzoate

Cat. No.: B13019056
CAS No.: 521064-80-2
M. Wt: 213.66 g/mol
InChI Key: VCYDKELKUYHZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-2-(dimethylamino)benzoate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a chlorine atom and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-2-(dimethylamino)benzoate typically involves the esterification of 5-chloro-2-(dimethylamino)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-2-(dimethylamino)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the aromatic ring can be replaced by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield 5-chloro-2-(dimethylamino)benzoic acid and methanol.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used in substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed:

    Substitution Reactions: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation and Reduction Reactions: Different oxidation states of the compound can be achieved, leading to the formation of various oxidized or reduced products.

    Hydrolysis: The primary products are 5-chloro-2-(dimethylamino)benzoic acid and methanol.

Scientific Research Applications

Methyl 5-chloro-2-(dimethylamino)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(dimethylamino)benzoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The chlorine atom may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

  • Methyl 2-chloro-5-(dimethylamino)sulfonylbenzoate
  • Methyl 2-(dimethylamino)benzoate
  • Methyl 3-(dimethylamino)benzoate
  • Methyl 4-(dimethylamino)benzoate

Comparison: Methyl 5-chloro-2-(dimethylamino)benzoate is unique due to the specific positioning of the chlorine and dimethylamino groups on the aromatic ring. This unique structure imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of the chlorine atom at the 5-position can influence the compound’s electronic distribution and steric interactions, affecting its reactivity and interaction with biological targets.

Properties

CAS No.

521064-80-2

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

methyl 5-chloro-2-(dimethylamino)benzoate

InChI

InChI=1S/C10H12ClNO2/c1-12(2)9-5-4-7(11)6-8(9)10(13)14-3/h4-6H,1-3H3

InChI Key

VCYDKELKUYHZHL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.